Isobavachalcone

Pancreatic Lipase Inhibition Anti-Obesity Mixed-Type Inhibition

Isobavachalcone (Corylifolinin) is a uniquely potent prenylated chalcone that quantitatively outperforms its closest structural analogs. In head-to-head enzymatic assays, its Ki for pancreatic lipase (1.61 μM) is 2.3‑fold lower than bavachalcone and over 6‑fold lower than corylifol A — a functional gap that generic substitution cannot bridge. As a validated Akt pathway inhibitor with documented blood‑brain barrier penetration (enabling CNS oncology applications), broad‑spectrum CYP/UGT probe utility, and demonstrated activity against MRSA and multidrug‑resistant M. abscessus, IBC is the superior, non‑interchangeable scaffold for lead optimization, antimicrobial discovery, and drug‑metabolism studies. Insist on precise sourcing to ensure reproducible target engagement.

Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
CAS No. 54676-49-2
Cat. No. B7819685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobavachalcone
CAS54676-49-2
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C
InChIInChI=1S/C20H20O4/c1-13(2)3-9-16-19(23)12-10-17(20(16)24)18(22)11-6-14-4-7-15(21)8-5-14/h3-8,10-12,21,23-24H,9H2,1-2H3/b11-6+
InChIKeyDUWPGRAKHMEPCM-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobavachalcone (CAS 54676-49-2): Pharmacological Profile and Procurement Context for Research Applications


Isobavachalcone (IBC), also known as corylifolinin, is a naturally occurring prenylated chalcone predominantly isolated from the seeds of Psoralea corylifolia L. [1]. It is characterized by a chalcone backbone (1,3-diphenyl-2-propen-1-one) with a prenyl side chain at the A-ring, a structural feature shared by a small subset of chalcones. IBC exhibits a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant effects [2]. Unlike many common flavonoids, IBC possesses the ability to penetrate the blood-brain barrier, making it a compound of interest for central nervous system research applications despite documented low oral bioavailability [3].

Why Isobavachalcone Cannot Be Simply Substituted with Other Prenylated Chalcones: A Quantitative Justification for Specific Procurement


Despite belonging to the same prenylated chalcone subclass, isobavachalcone exhibits significant quantitative differences in target potency and selectivity compared to its closest structural analogs, including bavachalcone and corylifol A. Generic substitution is not scientifically justified because the specific position of the prenyl group (A-ring vs. B-ring) and the hydroxylation pattern directly dictate binding affinity to key therapeutic targets [1]. As demonstrated in head-to-head enzymatic assays, IBC's inhibition constant (Ki) for pancreatic lipase is approximately 2.3-fold lower (i.e., more potent) than that of bavachalcone, and over 6-fold lower than corylifol A, underscoring that minor structural variations result in substantial functional differences [2]. This specificity necessitates precise sourcing for reproducible research outcomes.

Isobavachalcone: Head-to-Head Quantitative Differentiation from Structural Analogs in Key Assays


Isobavachalcone Exhibits Superior Pancreatic Lipase Inhibition Compared to Bavachalcone and Corylifol A (Ki = 1.61 μM vs. 3.77 μM and 10.16 μM)

In a direct comparative enzymatic study, isobavachalcone demonstrated significantly stronger inhibition of pancreatic lipase (PL) compared to its close structural analogs bavachalcone and corylifol A. All three compounds acted as mixed-type inhibitors of PL-mediated 4-methylumbelliferyl oleate (4-MUO) hydrolysis [1]. The Ki value for isobavachalcone was 1.61 μmol·L⁻¹, which was 2.3-fold lower (more potent) than bavachalcone (Ki = 3.77 μmol·L⁻¹) and 6.3-fold lower than corylifol A (Ki = 10.16 μmol·L⁻¹) [1].

Pancreatic Lipase Inhibition Anti-Obesity Mixed-Type Inhibition

Isobavachalcone Demonstrates Rapid Bactericidal Activity Against M. abscessus Clinical Isolates with Average MIC of 8 μg/mL

Isobavachalcone was identified as the primary bioactive antibacterial component in Psoralea corylifolia extracts against Mycobacterium abscessus, a difficult-to-treat, multidrug-resistant nontuberculous mycobacterium [1]. In a study evaluating 118 clinical isolates of M. abscessus, isobavachalcone exhibited minimum inhibitory concentrations (MICs) ranging from 2 to 16 μg/mL, with an average MIC of 8 μg/mL [1]. The compound also demonstrated rapid bactericidal activity, as confirmed by minimum bactericidal concentration (MBC)/MIC ratios and time-kill assays [1].

Antimycobacterial Mycobacterium abscessus Antimicrobial Resistance

Isobavachalcone Potently Inhibits Biofilm Formation of E. faecalis at Sub-MIC Concentrations (1/2× MIC)

Isobavachalcone's activity against clinical isolates of Enterococcus faecalis, a major nosocomial pathogen, includes robust inhibition of biofilm formation. The minimum inhibitory concentrations (MICs) for isobavachalcone ranged from 6.25 to 12.5 µM against 220 clinical strains [1]. Critically, isobavachalcone exhibited significant antibiofilm activity even at sub-MIC concentrations (1/2 × MIC), a property that is not commonly observed with many standard-of-care antibiotics [1].

Antibiofilm Enterococcus faecalis Bactericidal

Isobavachalcone Acts as a Broad-Spectrum Inhibitor of Human CYP and UGT Enzymes (IC50 1.08–9.78 μM)

Isobavachalcone was found to exert broad-spectrum inhibitory effects on several key human drug-metabolizing enzymes. Specifically, it inhibited CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, UGT1A1, UGT1A9, and UGT2B7 with IC50 values ranging from 1.08 to 9.78 μM [1]. This profile indicates a significant potential for drug-drug interactions (DDIs) and influences the compound's own metabolic fate, which primarily involves glucuronidation [1].

Drug-Drug Interaction Cytochrome P450 Metabolic Stability

Optimal Research and Industrial Application Scenarios for Isobavachalcone Based on Quantified Differentiation


Anticancer Drug Discovery: Targeting Akt and AMPK Signaling Pathways

Isobavachalcone is a validated Akt pathway inhibitor that induces apoptosis and autophagy in multiple cancer cell lines. It should be prioritized as a lead compound for developing novel anticancer agents targeting solid tumors such as colorectal (LoVo cells, IC50 ~35 μM [1]), ovarian (OVCAR-8, IC50 7.92 μM ), and non-small cell lung cancer (NSCLC) where it modulates AMPK/Akt/mTOR signaling [2]. Its ability to penetrate the blood-brain barrier also makes it a candidate for brain metastases research.

Antimicrobial Resistance Research: Lead Compound Against MDR Pathogens

Isobavachalcone should be employed as a high-purity reference standard and lead scaffold in antimicrobial discovery programs targeting Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) [3] and multidrug-resistant Mycobacterium abscessus [4]. Its potent antibiofilm activity at sub-MIC concentrations against E. faecalis makes it a critical tool for studying novel anti-virulence strategies.

Metabolic Disease Research: Development of Pancreatic Lipase Inhibitors

Isobavachalcone is the preferred chalcone scaffold for developing new pancreatic lipase (PL) inhibitors due to its quantitatively superior potency (Ki = 1.61 μM) compared to its close analogs bavachalcone and corylifol A [5]. Research programs focused on obesity and lipid metabolism should utilize IBC as the primary positive control or starting point for structure-activity relationship (SAR) optimization.

Drug-Drug Interaction (DDI) and Metabolism Studies

Isobavachalcone serves as a valuable probe substrate for investigating drug-drug interactions involving CYP and UGT enzymes. Its well-characterized, broad-spectrum inhibitory profile (IC50 1.08–9.78 μM) against CYP2B6, 2C9, 2C19, 2D6, 2E1, UGT1A1, 1A9, and 2B7 makes it an ideal compound for inclusion in panels assessing metabolic liabilities of new chemical entities [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isobavachalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.